molecular formula C10H19N3 B12300325 (3-Azidobutyl)cyclohexane

(3-Azidobutyl)cyclohexane

Cat. No.: B12300325
M. Wt: 181.28 g/mol
InChI Key: XWFLCSQQALFYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azidobutyl)cyclohexane is an organic compound with the molecular formula C10H19N3. It is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidobutyl)cyclohexane typically involves the reaction of cyclohexane with 3-chlorobutyl azide. The process can be summarized as follows:

    Starting Materials: Cyclohexane and 3-chlorobutyl azide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Procedure: The cyclohexane is reacted with 3-chlorobutyl azide in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 60-80°C) for several hours.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Azidobutyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitrobutylcyclohexane.

    Reduction: Aminobutylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Azidobutyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.

    Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Azidobutyl)cyclohexane is primarily related to its azido group. The azido group is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    (3-Aminobutyl)cyclohexane: Similar structure but with an amino group instead of an azido group.

    (3-Chlorobutyl)cyclohexane: Similar structure but with a chloro group instead of an azido group.

    (3-Hydroxybutyl)cyclohexane: Similar structure but with a hydroxy group instead of an azido group.

Comparison:

    Reactivity: The azido group in (3-Azidobutyl)cyclohexane is more reactive compared to the amino, chloro, or hydroxy groups in the similar compounds.

    Applications: While all these compounds have applications in organic synthesis, this compound is particularly valuable in click chemistry due to its ability to form triazoles efficiently.

    Uniqueness: The presence of the azido group makes this compound unique in its reactivity and versatility in forming various derivatives through cycloaddition reactions.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-azidobutylcyclohexane

InChI

InChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

XWFLCSQQALFYDS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCCC1)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.